2,4-Dimethyltridecane
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Overview
Description
2,4-Dimethyltridecane is an organic compound with the molecular formula C15H32 It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms attachedC_nH_{2n+2} . The structure of this compound includes a main chain of 13 carbon atoms with two methyl groups attached to the second and fourth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyltridecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as tridecane, with methylating agents like methyl iodide or methyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts to facilitate the alkylation reaction. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity. The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyltridecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Halogenation: Substitution reactions with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Requires oxygen or air and an ignition source.
Halogenation: Uses halogens like chlorine or bromine and UV light as a catalyst.
Cracking: Involves high temperatures and sometimes catalysts like zeolites.
Major Products Formed
Oxidation: Carbon dioxide and water.
Halogenation: Haloalkanes such as 2-chloro-4-methyltridecane.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
2,4-Dimethyltridecane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its role in natural product synthesis and as a potential biomarker in ecological studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyltridecane is primarily related to its chemical properties as a hydrocarbon. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. In biological systems, it may affect membrane fluidity and permeability due to its hydrophobic nature. The molecular targets and pathways involved are typically related to its physical properties rather than specific biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethyltridecane
- 2,5-Dimethyltridecane
- 3,4-Dimethyltridecane
Comparison
2,4-Dimethyltridecane is unique in its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. Compared to its isomers, it may exhibit different behaviors in chemical reactions and industrial applications due to the position of the methyl groups.
Properties
CAS No. |
61868-05-1 |
---|---|
Molecular Formula |
C15H32 |
Molecular Weight |
212.41 g/mol |
IUPAC Name |
2,4-dimethyltridecane |
InChI |
InChI=1S/C15H32/c1-5-6-7-8-9-10-11-12-15(4)13-14(2)3/h14-15H,5-13H2,1-4H3 |
InChI Key |
JDFJCABQSZLDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)CC(C)C |
Origin of Product |
United States |
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